Quercetin 3,4'-dimethyl ether

Antioxidant Lipid Peroxidation LDL Oxidation

Researchers face TRAIL-resistant tumor models where standard apoptosis inducers fail. Quercetin 3,4'-dimethyl ether overcomes this barrier via selective DR5 upregulation, restoring TRAIL sensitivity. • DR5-mediated caspase-dependent apoptosis in resistant cancer cells • Selective antileukemic activity via MAPK activation & tubulin polymerization inhibition • Anti-lipid peroxidation IC50: 0.3 μM - a precise tool for oxidative stress studies Supplied at ≥98% purity (HPLC); standard sizes 5 mg-100 mg; global shipping available.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 33429-83-3
Cat. No. B192248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 3,4'-dimethyl ether
CAS33429-83-3
Synonyms5,7,3'-trihydroxy-3,4'-dimethoxyflavone
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O
InChIInChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3
InChIKeyZSPZNFOLWQEVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quercetin 3,4′-dimethyl ether: Compound Overview


Quercetin 3,4'-dimethyl ether (CAS 33429-83-3), also known as 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) or NSC 106970, is a dimethoxyflavone derivative of the parent flavonoid quercetin [1]. This compound is naturally isolated from various plant species, including Combretum quadrangulare and Tamarix chinensis Lour., and has been identified as a metabolite with documented antineoplastic activity [2]. Its structure features methoxy substitutions at the 3 and 4' positions, which impart distinct physicochemical and pharmacological properties compared to its non-methylated parent .

Quercetin 3,4′-dimethyl ether: Why Methylation Matters


Within the flavonoid class, specific methylation patterns are not minor structural variations but primary drivers of biological activity, target engagement, and bioavailability. Quercetin 3,4'-dimethyl ether cannot be interchanged with generic quercetin or other methylated analogs due to its unique substitution at the 3 and 4' positions, which fundamentally alters its mechanism of action and potency profile [1]. This specific methylation enhances lipophilicity and membrane permeability, directly impacting its ability to overcome TRAIL resistance in cancer cells—a property not universally shared by its analogs and a key differentiator for targeted oncology research [2].

Quercetin 3,4′-dimethyl ether: Quantitative Evidence Guide


Anti-Lipid Peroxidation Activity

Quercetin 3,4'-dimethyl ether demonstrates potent inhibition of lipid peroxidation with an IC50 of 0.3 μM . This activity is at the lower end of the range reported for the parent compound, quercetin, which exhibits IC50 values between 0.3 and 0.5 μM in comparable low-density lipoprotein (LDL) oxidation assays [1]. This places the methylated derivative among the most potent members of the flavonoid class for this specific antioxidant endpoint, demonstrating that the 3,4'-methylation pattern maintains, and may slightly enhance, the core antioxidant activity of quercetin.

Antioxidant Lipid Peroxidation LDL Oxidation

Overcoming TRAIL Resistance

A key differentiator is the ability of Quercetin 3,4'-dimethyl ether to overcome resistance to TNF-related apoptosis-inducing ligand (TRAIL) by enhancing the expression of death receptor 5 (DR5) . While parent quercetin has been shown to sensitize cancer cells to TRAIL-induced apoptosis in some contexts, its primary mechanism often involves the inhibition of survival pathways like Akt or the downregulation of anti-apoptotic proteins like c-FLIP, and it does not consistently demonstrate robust, stand-alone TRAIL-resistance-overcoming activity [1]. In contrast, the 3,4'-dimethyl ether derivative is specifically documented to overcome TRAIL resistance through DR5 upregulation, a distinct and therapeutically relevant mechanism .

Oncology Apoptosis TRAIL Resistance DR5

Selective Anti-Leukemia Cytotoxicity

Quercetin 3,4'-dimethyl ether (THDF) was tested against a panel of nine human tumor cell lines and exhibited a selective profile, being highly cytotoxic specifically against leukemia cells [1]. This selectivity is a critical differentiator from broader-spectrum cytotoxic agents. In these leukemia models, the compound induced G2-M phase cell-cycle arrest and caspase-dependent apoptosis at concentrations that were less effective against non-leukemia lines [1]. The observed cytotoxic effects are mediated by an intrinsic apoptotic pathway involving mitochondria and MAPK activation, and occur independently of reactive oxygen species (ROS) generation, a mechanism distinct from many other pro-oxidant chemotherapeutics [1].

Oncology Leukemia Cytotoxicity Apoptosis

Tubulin Polymerization Inhibition & In Vivo Efficacy

Quercetin 3,4'-dimethyl ether (THDF) demonstrates a multi-faceted anticancer mechanism beyond simple cytotoxicity, including the inhibition of tubulin polymerization, leading to mitotic arrest [1]. This antimitotic activity is a key differentiator from the parent quercetin, which is not a known tubulin polymerization inhibitor. Critically, the compound's anticancer potential was validated in vivo, where it significantly inhibited the growth of human leukemia cells in an athymic nude mouse xenograft model [1]. This provides a higher level of evidence for its therapeutic potential compared to compounds with only in vitro data.

Oncology Antimitotic Tubulin Xenograft

Quercetin 3,4′-dimethyl ether: Research & Industrial Applications


TRAIL-Resistant Cancer Therapy Research

Given its documented ability to overcome TRAIL resistance by enhancing DR5 expression [1], this compound is an ideal candidate for research programs focused on developing TRAIL-based combination therapies. Unlike generic quercetin, its distinct mechanism provides a clear scientific rationale for use as a lead compound or chemical probe in studies targeting death receptor pathways in resistant tumor models.

Anti-Leukemic Drug Discovery

The compound's selective cytotoxicity against leukemia cells, coupled with its defined mechanisms of action involving caspase-dependent apoptosis, MAPK activation, and tubulin polymerization inhibition [2][3], makes it a valuable tool for leukemia research. It can serve as a positive control or starting point for medicinal chemistry efforts aimed at developing selective antileukemic agents with a known mechanism of action.

Oxidative Stress & Lipid Peroxidation Studies

With a potent anti-lipid peroxidation IC50 of 0.3 μM, this compound is well-suited for controlled in vitro studies of oxidative stress and lipid oxidation pathways . Its activity is at the lower end of the range observed for the parent quercetin, making it a reliable and potent tool compound for dissecting the role of lipid peroxidation in cellular and disease models.

Technical Documentation Hub

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